ACPT-II vs. ACPT-I: Functional Inversion from Agonist to Broad-Spectrum Antagonist Driven by Stereochemistry
ACPT-II and ACPT-I are stereoisomers within the 1-aminocyclopentane-1,3,4-tricarboxylic acid series, yet their pharmacological activities are functionally inverted. ACPT-I is a potent group III mGluR agonist with an EC₅₀ of 7.2 ± 2.3 μM at mGluR4a, while exhibiting only weak antagonist activity (KB > 300 μM) at mGluR1a and mGluR2 [1]. In contrast, ACPT-II functions as a general competitive antagonist across mGluR1a, mGluR2, and mGluR4a with comparable affinities [1]. The addition of the third carboxylic group at position 4 of the cyclopentane ring and the specific stereochemical configuration of ACPT-II (1R,3R,4S) drive this functional reversal [1].
| Evidence Dimension | Functional activity at mGluR4a (EC₅₀ for agonism; KB for antagonism) |
|---|---|
| Target Compound Data | ACPT-II: KB = 77 ± 9 μM (competitive antagonist) |
| Comparator Or Baseline | ACPT-I: EC₅₀ = 7.2 ± 2.3 μM (potent agonist) |
| Quantified Difference | Functional inversion from agonism (ACPT-I) to antagonism (ACPT-II); ACPT-II has no reported agonism at mGluR4a |
| Conditions | In vitro functional assays measuring IP accumulation in HEK293 cells expressing recombinant mGluR subtypes [1] |
Why This Matters
Procuring ACPT-I instead of ACPT-II will yield agonism rather than antagonism at group III mGluRs, fundamentally altering experimental outcomes and invalidating studies requiring mGluR blockade.
- [1] Acher FC, Tellier FJ, Azerad R, Brabet IN, Fagni L, Pin JP. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. J Med Chem. 1997 Sep 12;40(19):3119-29. View Source
